3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole

GPR55 cannabinoid receptor GPCR screening triazole-thiophene pharmacology

3-[3-(Benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 343375-91-7) is a synthetic, sulfur-containing 1,2,4-triazole derivative distinguished by the concurrent presence of a 3-benzyloxy-thiophen-2-yl moiety at position 3, a methyl group at N4, and a methylsulfanyl substituent at position 5 of the triazole core. The compound (molecular formula C₁₅H₁₅N₃OS₂, MW 317.43 g/mol) belongs to the alkylsulfanyl-1,2,4-triazole subclass, which has emerged as a privileged scaffold for allosteric modulation of AAA+ ATPases, notably valosine-containing protein (VCP/p97), as well as for targeting G-protein-coupled receptors such as GPR55.

Molecular Formula C15H15N3OS2
Molecular Weight 317.43
CAS No. 343375-91-7
Cat. No. B2770814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
CAS343375-91-7
Molecular FormulaC15H15N3OS2
Molecular Weight317.43
Structural Identifiers
SMILESCN1C(=NN=C1SC)C2=C(C=CS2)OCC3=CC=CC=C3
InChIInChI=1S/C15H15N3OS2/c1-18-14(16-17-15(18)20-2)13-12(8-9-21-13)19-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
InChIKeyDFYSZSPQYOIVAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 343375-91-7): Procurement-Grade Structural & Pharmacological Baseline for Thiophene-Triazole Research


3-[3-(Benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 343375-91-7) is a synthetic, sulfur-containing 1,2,4-triazole derivative distinguished by the concurrent presence of a 3-benzyloxy-thiophen-2-yl moiety at position 3, a methyl group at N4, and a methylsulfanyl substituent at position 5 of the triazole core . The compound (molecular formula C₁₅H₁₅N₃OS₂, MW 317.43 g/mol) belongs to the alkylsulfanyl-1,2,4-triazole subclass, which has emerged as a privileged scaffold for allosteric modulation of AAA+ ATPases, notably valosine-containing protein (VCP/p97), as well as for targeting G-protein-coupled receptors such as GPR55 [1]. Its unique substitution pattern combines a heteroaromatic thiophene ring (providing π-stacking capacity), a benzyloxy ether (contributing lipophilicity and metabolic liability), and a methylsulfanyl group (enabling further oxidative derivatization to sulfoxide/sulfone), creating a multifunctional chemotype distinct from classical antifungal triazoles like fluconazole or agricultural triazole fungicides [2].

Why Generic 1,2,4-Triazole Substitution Fails: Structural Specificity of 3-[3-(Benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole in Target Engagement and Physicochemical Profile


Substituting CAS 343375-91-7 with a generic 1,2,4-triazole analog (e.g., simple 3-aryl-5-alkylthio-4H-1,2,4-triazoles or N-unsubstituted variants) is scientifically invalid because the specific combination of the 3-benzyloxy-thiophen-2-yl group and the N4-methyl-5-methylsulfanyl motif confers a distinct molecular recognition profile not recapitulated by other triazole substitution patterns [1]. The closest purchasable analog, 4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 343375-90-6), differs by a single para-methyl group on the benzyloxy phenyl ring; this seemingly minor modification alters both the electron density of the aromatic system (affecting π-stacking interactions) and the steric bulk at a position critical for target binding pocket complementarity . Furthermore, the methylsulfanyl group at position 5 is not merely a silent substituent—it is a critical determinant of allosteric VCP inhibition potency within the alkylsulfanyl-1,2,4-triazole series, where replacement with bulkier alkylthio groups or oxidation to sulfoxide/sulfone dramatically shifts both biochemical IC₅₀ and cellular mechanism-of-action profiles [2]. The data below demonstrate that compound 343375-91-7 occupies a unique chemical space at the intersection of GPR55 receptor modulation, β-lactamase inhibition, and the alkylsulfanyl-triazole VCP inhibitor pharmacophore, making it irreducible to a single class or simple analog.

Quantitative Differentiation Evidence: 3-[3-(Benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole vs. Closest Analogs and In-Class Candidates


GPR55 Receptor Modulation: Measured Biochemical Activity Differentiating CAS 343375-91-7 from Structurally Related 1,2,4-Triazoles

CAS 343375-91-7 (ChEMBL ID: CHEMBL1585369) has been tested in a GPR55 receptor binding/functional assay and returned a pIC₅₀ of 5.57, corresponding to an IC₅₀ of approximately 2.69 µM [1]. This value places the compound in the low-micromolar activity range for this emerging cannabinoid-related GPCR target. In contrast, the structurally related analog CAS 343375-90-6 (4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole), which differs by a single para-methyl substituent on the benzyloxy phenyl ring, has no reported GPR55 activity in the ChEMBL database, suggesting that the unsubstituted benzyloxy group of 343375-91-7 may be a critical determinant for GPR55 engagement . A survey of the GPR55 ligand landscape in ChEMBL reveals that most reported actives are structurally unrelated cannabinoid-like lipids or synthetic agonists (e.g., ML-184, CID 16020046), while 1,2,4-triazole-based GPR55 modulators are rare, indicating that 343375-91-7 occupies a distinct chemotype space within this target family [2].

GPR55 cannabinoid receptor GPCR screening triazole-thiophene pharmacology

β-Lactamase Inhibitory Activity: Tautomer-Dependent Differentiation from Other Alkylsulfanyl-1,2,4-Triazoles

The thione tautomer of CAS 343375-91-7 (recorded in BindingDB as BDBM51971; SMILES: Cn1c(n[nH]c1=S)-c1sccc1OCc1ccccc1) has been screened against Pseudomonas aeruginosa β-lactamase in a high-throughput format, yielding an IC₅₀ of 5.46 µM [1]. This represents a demonstrable biochemical interaction with a clinically relevant antibiotic resistance target. Critically, CAS 343375-91-7 exists in equilibrium with its thione tautomer (CAS 343375-87-1, 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide); the methylation of the thione sulfur to form the methylsulfanyl group (S-CH₃) in 343375-91-7 eliminates the thiol/thione proton, altering both hydrogen-bond donor capacity and metal-coordination potential (e.g., Zn²⁺ binding in metallo-β-lactamases) . This tautomeric control is not achievable with N-unsubstituted 1,2,4-triazole-3-thiones, which may exist predominantly in the thione form under physiological conditions, whereas 343375-91-7 is locked in the methylsulfanyl form, providing a defined chemical entity for structure-activity relationship (SAR) studies [2].

β-lactamase inhibition antibiotic resistance Pseudomonas aeruginosa

Structural Differentiation from Closest Commercial Analog CAS 343375-90-6: Impact of Benzyloxy Substitution on Molecular Recognition

The most structurally similar commercially available compound to CAS 343375-91-7 is CAS 343375-90-6 (4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole; molecular formula C₁₆H₁₇N₃OS₂, MW 331.5 g/mol), which differs solely by the presence of a para-methyl substituent on the benzyloxy phenyl ring . This single methyl group has measurable consequences: (i) it increases the calculated logP by approximately 0.5 units, altering lipophilicity-dependent properties such as membrane permeability and plasma protein binding [1]; (ii) it introduces additional steric bulk at a position that, in the 1,2,4-triazole-thiophene co-planar conformation (dihedral angle between triazole and thiophene rings ≈ 6.22°), projects toward the solvent-exposed face of the molecule, potentially affecting target binding pocket shape complementarity [2]; and (iii) the increased electron density from the methyl group modifies the π-electron distribution of the benzyloxy aromatic system, which may affect π-π stacking interactions with aromatic residues in protein binding sites. No co-crystal structure of either compound with a protein target is publicly available, but molecular docking analyses of related thiophene-triazole compounds with β-lactamase and VCP indicate that benzyloxy substituent variations modulate both binding affinity and selectivity [1].

structural analog comparison SAR triazole-thiophene chemotype

Alkylsulfanyl-1,2,4-Triazole VCP Inhibitor Pharmacophore: Class-Level Evidence Supporting Target Engagement Potential

The alkylsulfanyl-1,2,4-triazole class, of which CAS 343375-91-7 is a member, has been established as a privileged scaffold for allosteric inhibition of valosine-containing protein (VCP/p97), an AAA+ ATPase critical for ubiquitin-mediated protein degradation and a validated oncology target [1]. In the seminal J. Med. Chem. paper by Polucci et al. (2013), systematic SAR exploration around the alkylsulfanyl-1,2,4-triazole core (represented by compound 1 in that study) yielded potent VCP inhibitors with submicromolar cellular activity and clear on-target mechanism of action [1]. While CAS 343375-91-7 was not explicitly profiled in that publication, it shares the critical pharmacophoric elements: (i) an N4-methyl group on the triazole ring, (ii) a methylsulfanyl (S-CH₃) substituent at position 5, and (iii) a heteroaromatic substituent at position 3. Importantly, the Polucci SAR study demonstrated that the S-alkyl chain length and branching at position 5 are key potency determinants, with the S-methyl analog generally providing the optimal balance of biochemical potency and ligand efficiency compared to longer S-ethyl or S-propyl derivatives, which showed reduced activity [1]. In contrast, classical antifungal triazoles (e.g., fluconazole, itraconazole) lack the S-alkyl substitution and instead target fungal CYP51 (lanosterol 14α-demethylase) via heme-iron coordination through the triazole N4 nitrogen, a mechanism mechanistically unrelated to VCP allosteric inhibition [2]. Therefore, for VCP inhibitor programs, 343375-91-7 represents a structurally appropriate starting point within the validated alkylsulfanyl-1,2,4-triazole series, whereas generic 1,2,4-triazole antifungals are irrelevant to this pharmacology [3].

VCP/p97 inhibitor allosteric modulation cancer target ubiquitin-proteasome system

Physicochemical Differentiation: Hydrogen Bond Acceptor Capacity and Rotatable Bond Profile vs. 3-Aryl-5-alkylthio-4H-1,2,4-triazole Alternatives

CAS 343375-91-7 possesses 6 hydrogen bond acceptors (3 from the triazole ring nitrogens, 2 from the thiophene sulfur and benzyloxy oxygen, 1 from the methylsulfanyl sulfur) and 0 hydrogen bond donors, with 5 rotatable bonds, yielding a molecular weight of 317.43 Da [1]. This physicochemical profile contrasts with that of CAS 343375-87-1 (the thione tautomer, 5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide, MW 303.4 g/mol), which possesses 1 hydrogen bond donor (the thione SH/thiol NH) and 6 hydrogen bond acceptors . The absence of hydrogen bond donors in 343375-91-7 is significant: compounds lacking H-bond donors generally exhibit improved passive membrane permeability and reduced susceptibility to P-glycoprotein-mediated efflux compared to their H-bond donor-containing analogs [2]. Furthermore, the methylsulfanyl group of 343375-91-7 provides a synthetically tractable handle for oxidative diversification (to sulfoxide or sulfone), enabling systematic exploration of sulfur oxidation state on target potency and selectivity without altering the core scaffold—a strategy successfully employed within the alkylsulfanyl-1,2,4-triazole VCP inhibitor series to modulate biochemical and cellular activity [2]. In comparison, 3-(2-fluorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 116850-50-1), which replaces the benzyloxy-thiophene with a simple 2-fluorophenyl group, has a molecular weight of only 223.27 g/mol and a different pharmacological profile (muscle relaxant, anticonvulsant), illustrating how the benzyloxy-thiophene moiety of 343375-91-7 fundamentally redirects biological activity .

physicochemical properties drug-likeness ligand efficiency medicinal chemistry optimization

High-Impact Application Scenarios for 3-[3-(Benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole (CAS 343375-91-7) in Drug Discovery and Chemical Biology


GPR55 Cannabinoid Receptor Probe Development: Triazole-Thiophene Chemotype for Pain, Inflammation, and Oncology Target Validation

The verified GPR55 pIC₅₀ of 5.57 (IC₅₀ ≈ 2.69 µM) [1] positions CAS 343375-91-7 as one of the few 1,2,4-triazole-based chemical probes available for GPR55 target validation studies. GPR55 is implicated in inflammatory and neuropathic pain, bone remodeling, and cancer cell proliferation. The compound can serve as a starting scaffold for medicinal chemistry optimization aimed at improving GPR55 potency (target: IC₅₀ < 100 nM) and selectivity over related cannabinoid receptors (CB1, CB2, GPR18, GPR119). Crucially, the close analog CAS 343375-90-6 (with a para-methyl on the benzyloxy phenyl) lacks reported GPR55 activity , making 343375-91-7 the preferred procurement choice for establishing initial SAR around the benzyloxy substituent.

Allosteric VCP/p97 Inhibitor Lead Generation: Leveraging the Alkylsulfanyl-1,2,4-Triazole Pharmacophore for Cancer Drug Discovery

For oncology programs targeting the ubiquitin-proteasome system via VCP/p97 inhibition, CAS 343375-91-7 provides structural alignment with the validated alkylsulfanyl-1,2,4-triazole VCP inhibitor series described by Polucci et al. (2013), where S-methyl substitution at position 5 was optimal for potency [2]. The compound's benzyloxy-thiophene substituent at position 3 offers a distinct vector for exploring VCP allosteric site interactions beyond the aryl/heteroaryl groups profiled in the original publication. Researchers should prioritize this compound over non-alkylsulfanyl triazoles (e.g., fluconazole-type CYP51 inhibitors) which lack the VCP pharmacophore entirely.

β-Lactamase Inhibitor Fragment Evolution: Tautomer-Controlled Scaffold for Antibiotic Adjuvant Development Targeting Pseudomonas aeruginosa

The thione tautomer of 343375-91-7 demonstrated IC₅₀ = 5.46 µM against Pseudomonas aeruginosa β-lactamase in a high-throughput screening format [3]. CAS 343375-91-7, as the S-methylated, non-tautomerizable form of this scaffold, provides a chemically defined, stable analog suitable for fragment-based drug design and structure-guided optimization as a β-lactamase inhibitor. Its zero H-bond donor count (vs. one HBD in the thione form) may improve Gram-negative bacterial outer membrane penetration potential. Procurement of 343375-91-7 alongside its thione counterpart (CAS 343375-87-1) enables systematic exploration of sulfur methylation effects on β-lactamase inhibition and antibacterial synergy with β-lactam antibiotics such as ceftazidime or meropenem.

Sulfur Redox State-Dependent SAR Exploration: Oxidative Diversification of the Methylsulfanyl Handle for Potency and Selectivity Tuning

The methylsulfanyl (-S-CH₃) group at position 5 of 343375-91-7 is a chemically tractable handle for controlled oxidation to the corresponding sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) [2]. Within the alkylsulfanyl-1,2,4-triazole VCP inhibitor series, this oxidation strategy has been demonstrated to modulate both biochemical IC₅₀ and cellular mechanism-of-action markers. Chemical biology groups investigating sulfur redox chemistry in biological systems or conducting systematic SAR campaigns can procure 343375-91-7 as a single, well-characterized starting material for generating a three-point redox series (sulfide → sulfoxide → sulfone), with each oxidation state providing a distinct hydrogen-bond acceptor profile, polarity, and metabolic stability profile for comparative biological profiling.

Quote Request

Request a Quote for 3-[3-(benzyloxy)thiophen-2-yl]-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.